Phenol, 4-ethynyl-

Catalog No.
S1896017
CAS No.
24979-70-2
M.F
C8H6O
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-ethynyl-

CAS Number

24979-70-2

Product Name

Phenol, 4-ethynyl-

IUPAC Name

4-ethynylphenol

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)O

Canonical SMILES

C#CC1=CC=C(C=C1)O

Phenol, 4-ethynyl- is a clear yellow liquid at room temperature. It is also known by several synonyms including 4-ethynylphenol and 4-hydroxyphenylacetylene. The structure of this compound features a hydroxyl group (-OH) bonded to a benzene ring, with an ethynyl group (-C≡CH) attached at the para position. This configuration contributes to its reactivity and potential applications in chemical synthesis and biological studies .

  • Act as a precursor for the synthesis of more complex molecules with desired properties due to the reactive ethynyl group.
  • Participate in click chemistry reactions, a powerful tool for bioconjugation, due to the presence of both an alkyne and a phenol.
Due to its functional groups:

  • Electrophilic Substitution Reactions: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Reactions: The ethynyl group can undergo nucleophilic addition reactions, making it useful in organic synthesis.
  • Polymerization: Under specific conditions, phenol derivatives can polymerize, leading to materials with enhanced properties.

These reactions highlight the versatility of phenol, 4-ethynyl- in synthetic organic chemistry.

Research indicates that phenol, 4-ethynyl- exhibits notable biological activities. It has been studied for its potential as a fluorogenic probe for bacterial enzymes, which allows for the detection of enzymatic activity in various biological contexts. This property makes it valuable in microbiological assays and could have implications in clinical diagnostics .

Phenol, 4-ethynyl- can be synthesized through several methods:

  • Sonogashira Coupling: This method involves the coupling of phenolic compounds with terminal alkynes using palladium catalysts.
  • Alkylation Reactions: Direct alkylation of phenol using ethynyl halides can yield phenol, 4-ethynyl-.
  • Rearrangement Reactions: Certain rearrangements of precursor compounds can also lead to the formation of this compound.

These methods allow for flexibility in synthesizing phenol, 4-ethynyl-, depending on available starting materials and desired purity levels .

Phenol, 4-ethynyl- finds applications in various domains:

  • Chemical Probes: Used as a fluorogenic probe for detecting bacterial enzymes.
  • Synthetic Intermediates: Acts as an intermediate in organic synthesis for producing more complex molecules.
  • Materials Science: Potential use in developing new materials due to its reactive functional groups.

Its unique properties make it suitable for research and industrial applications alike.

Studies on the interactions of phenol, 4-ethynyl- with other biomolecules have shown promising results. Its ability to act as a probe allows for real-time monitoring of enzymatic activities, which is crucial in understanding biochemical pathways and developing therapeutic strategies. Further research into its interactions may reveal additional biological roles and applications .

Several compounds share structural similarities with phenol, 4-ethynyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PhenolC6H6OBasic structure; no ethynyl group
4-EthylphenolC8H10OEthyl group instead of ethynyl
4-HydroxyphenylacetyleneC8H8OAcetylene instead of ethynyl
3-EthynylanilineC8H9NAmino group present; different reactivity

Uniqueness of Phenol, 4-Ethynyl-

Phenol, 4-ethynyl-'s unique combination of a hydroxyl group and an ethynyl substituent distinguishes it from similar compounds. Its specific reactivity patterns enable diverse applications in both synthetic chemistry and biological research.

XLogP3

1.8

Wikipedia

4-Ethynylphenol

General Manufacturing Information

Phenol, 4-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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